molecular formula C18H17N3O2S B2875791 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1206999-06-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2875791
CAS RN: 1206999-06-5
M. Wt: 339.41
InChI Key: YHQLSNPZGDGBQQ-UHFFFAOYSA-N
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Description

Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

The structure of similar compounds was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

These compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Scientific Research Applications

Catalytic Applications

One study explores the use of a related compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, as an efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives through a one-pot multi-component reaction in water. This method offers advantages such as mild and neutral reaction conditions, high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Future Directions

Future research could focus on the use of these compounds as potential visible-light organophotocatalysts . Additionally, their use in photovoltaics and as fluorescent sensors suggests potential applications in these areas .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(19-14-7-4-8-15-16(14)21-24-20-15)18(9-11-23-12-10-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQLSNPZGDGBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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